
1,3-Nonadiene, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its trans configuration, where the hydrogen atoms are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Nonadiene, (E)- can be synthesized through various methods. One common method involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Nonadiene, (E)- often involves the use of large-scale polymerization reactors. The reaction conditions, such as initiator concentration and feed rate, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Nonadiene, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction typically yields alkanes .
Scientific Research Applications
1,3-Nonadiene, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Nonadiene, (E)- involves its interaction with various molecular targets and pathways. The compound can participate in cycloaddition reactions, where it forms cyclic structures with other molecules. These reactions are often catalyzed by transition metals, such as cobalt, which facilitate the formation of the desired products .
Comparison with Similar Compounds
1,3-Nonadiene, (E)- can be compared with other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a different chain length and reactivity.
1,3-Octadiene: Similar in structure but with a different number of carbon atoms.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific chain length and trans configuration, which influence its reactivity and applications .
Properties
CAS No. |
71030-52-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
InChI Key |
CLNYHERYALISIR-FNORWQNLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C |
Canonical SMILES |
CCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


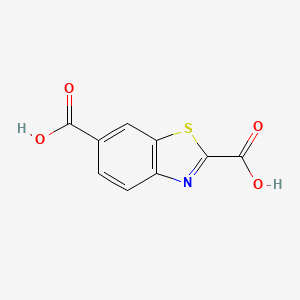
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
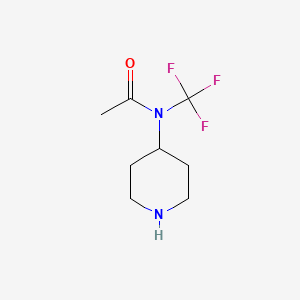

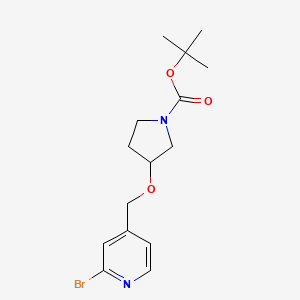
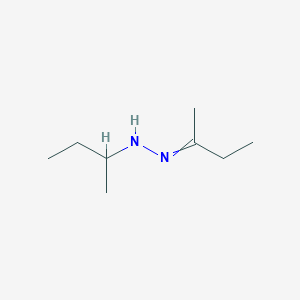
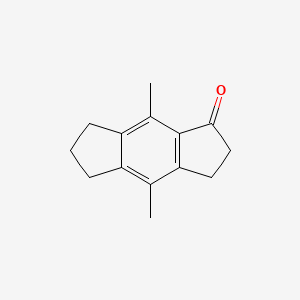
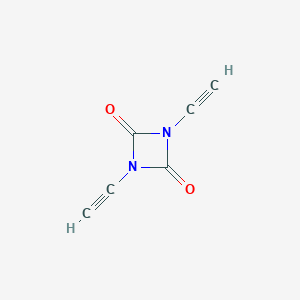
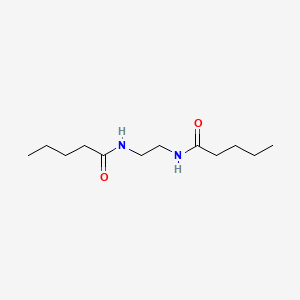
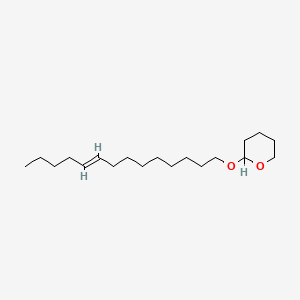
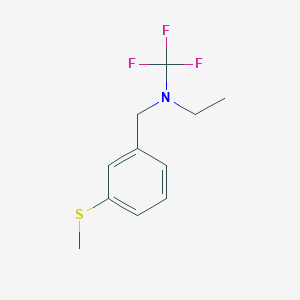
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
